Reduced Hydrogen Bond Donor Count vs. Primary Amine Analog (Benzofuran-2-ylmethanamine)
The target compound possesses exactly one hydrogen bond donor (HBD), a direct consequence of its secondary amine structure, compared to two HBDs for the primary amine analog, 1-benzofuran-2-ylmethanamine (CAS 37798-05-3) [1]. This reduction in HBD count is a critical determinant for membrane permeability and CNS drug-likeness, as it correlates with lower desolvation penalties during passive membrane crossing [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Benzofuran-2-ylmethanamine (HBD = 2) |
| Quantified Difference | Reduction by 1 HBD (50% decrease) |
| Conditions | Computed molecular descriptor (PubChem, Cactvs 3.4.8.18) |
Why This Matters
A lower HBD count is a key predictor of improved oral bioavailability and blood-brain barrier penetration, making the target compound a more suitable fragment for CNS drug discovery when direct membrane permeation is required.
- [1] PubChem. (2026). Compound Summaries for CID 5048607 and CID 241311 (1-benzofuran-2-ylmethanamine). National Library of Medicine. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
